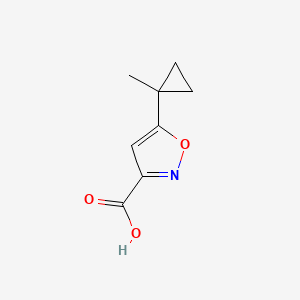

5-(1-Methylcyclopropyl)isoxazole-3-carboxylic acid

CAS No.: 1511995-75-7

Cat. No.: VC4220157

Molecular Formula: C8H9NO3

Molecular Weight: 167.164

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1511995-75-7 |

|---|---|

| Molecular Formula | C8H9NO3 |

| Molecular Weight | 167.164 |

| IUPAC Name | 5-(1-methylcyclopropyl)-1,2-oxazole-3-carboxylic acid |

| Standard InChI | InChI=1S/C8H9NO3/c1-8(2-3-8)6-4-5(7(10)11)9-12-6/h4H,2-3H2,1H3,(H,10,11) |

| Standard InChI Key | ZLGKVVPLBFAAPL-UHFFFAOYSA-N |

| SMILES | CC1(CC1)C2=CC(=NO2)C(=O)O |

Introduction

Chemical Identity and Structural Features

Nomenclature and Molecular Properties

The IUPAC name of this compound is 5-(1-methylcyclopropyl)-1,2-oxazole-3-carboxylic acid. Its structural identity is further defined by the following identifiers:

| Property | Value |

|---|---|

| CAS Registry Number | 1511995-75-7 |

| Molecular Formula | |

| Molecular Weight | 167.16 g/mol |

| SMILES | CC1(CC1)C2=CC(=NO2)C(=O)O |

| InChI Key | ZLGKVVPLBFAAPL-UHFFFAOYSA-N |

The isoxazole ring (a five-membered heterocycle with oxygen and nitrogen atoms) and the strained cyclopropane moiety contribute to its reactivity and potential biological activity. The carboxylic acid group enables further derivatization, making it a versatile intermediate in organic synthesis .

Spectral Characterization

Characterization of this compound typically involves:

-

Nuclear Magnetic Resonance (NMR): The cyclopropane protons resonate upfield (δ 0.5–1.5 ppm) due to ring strain, while the isoxazole protons appear as distinct singlets (δ 6.5–8.5 ppm).

-

Infrared Spectroscopy (IR): A broad O–H stretch (~2500–3000 cm) and a sharp C=O stretch (~1700 cm) confirm the carboxylic acid group.

-

Mass Spectrometry (MS): The molecular ion peak at m/z 167.16 corresponds to the molecular weight.

Synthesis and Synthetic Routes

Key Synthetic Strategies

The synthesis of 5-(1-methylcyclopropyl)isoxazole-3-carboxylic acid involves cyclization reactions to construct the isoxazole ring. A metal-free approach is often employed to enhance sustainability:

-

Precursor Preparation: A β-keto ester intermediate is generated from methylcyclopropane derivatives.

-

Cyclization: Treatment with hydroxylamine under acidic conditions forms the isoxazole ring.

-

Hydrolysis: The ester group is hydrolyzed to yield the carboxylic acid.

This method avoids transition metals, reducing environmental impact and simplifying purification.

Reaction Optimization

Key parameters for high yield include:

-

Temperature control (60–80°C) to prevent side reactions.

-

Use of anhydrous solvents (e.g., tetrahydrofuran) to minimize hydrolysis of intermediates.

Pharmacological and Biological Profile

| Precaution | Recommendation |

|---|---|

| Personal Protection | Wear gloves, goggles, and a lab coat . |

| Ventilation | Use in a fume hood to avoid inhalation . |

| Storage | Store at 2–8°C in a tightly sealed container . |

Applications in Drug Discovery

Role as a Building Block

The carboxylic acid group facilitates conjugation with amines, alcohols, and other nucleophiles, enabling the synthesis of:

-

Amide derivatives for protease inhibitors.

-

Ester prodrugs to enhance bioavailability.

Computational Drug Design

Molecular docking studies predict favorable interactions with bacterial enzymes (e.g., enoyl-acyl carrier protein reductase), suggesting potential as an antimicrobial agent .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume